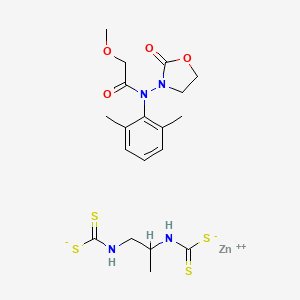

Propineb-oxadixyl mixt.

説明

Propineb-oxadixyl mixture is a fungicidal combination used primarily in agriculture to control oomycete pathogens, such as Phytophthora and Pythium species, in crops like potatoes, tomatoes, and grapes.

- Propineb: A dithiocarbamate fungicide acting as a contact protectant, inhibiting fungal cell division and respiration.

- Oxadixyl: A phenylamide fungicide with systemic activity, targeting RNA polymerase I in oomycetes.

The mixture synergizes broad-spectrum protective (Propineb) and curative (Oxadixyl) actions, enhancing disease management efficacy .

特性

CAS番号 |

100308-03-0 |

|---|---|

分子式 |

C19H26N4O4S4Zn |

分子量 |

568.1 g/mol |

IUPAC名 |

zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C14H18N2O4.C5H10N2S4.Zn/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18;1-3(7-5(10)11)2-6-4(8)9;/h4-6H,7-9H2,1-3H3;3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;;+2/p-2 |

InChIキー |

DLNCAOSGMQLEKI-UHFFFAOYSA-L |

正規SMILES |

CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Propineb is synthesized by reacting carbon disulfide with ethylene diamine to form ethylene bis(dithiocarbamate), which is then reacted with zinc sulfate to produce propineb . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Oxadixyl is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with hydroxylamine to produce oxadixyl . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of propineb involves large-scale synthesis using the same chemical reactions as described above, but with optimized conditions for higher yield and purity. The process includes steps such as filtration, drying, and milling to obtain the final product in the desired form .

Oxadixyl is produced industrially through a similar multi-step process, with optimization for large-scale production. The process includes purification steps such as crystallization and drying to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions: Propineb undergoes hydrolysis in the presence of water, leading to the formation of ethylene bis(dithiocarbamate) and zinc ions . It can also undergo oxidation and reduction reactions under specific conditions.

Oxadixyl undergoes hydrolysis to form its active metabolites, which are responsible for its fungicidal activity . It can also undergo oxidation and reduction reactions, depending on the environmental conditions.

Common Reagents and Conditions: Common reagents used in the reactions of propineb include water, acids, and bases for hydrolysis and oxidation-reduction reactions . For oxadixyl, common reagents include water and various oxidizing and reducing agents .

Major Products Formed: The major products formed from the hydrolysis of propineb are ethylene bis(dithiocarbamate) and zinc ions . For oxadixyl, the major products formed from hydrolysis are its active metabolites .

科学的研究の応用

Propineb-oxadixyl mixture is widely used in agriculture to control fungal diseases in various crops. It is effective against diseases such as blight on potatoes and tomatoes, downy mildew on hops and vines, apple scab, blue mold on tobacco, and Sigatoka disease of bananas . The mixture is also used on crops such as gooseberries, black currants, celery, and cereals .

In scientific research, propineb-oxadixyl mixture is used to study the mechanisms of fungal resistance and the development of new fungicidal formulations . It is also used in studies on the environmental impact of fungicides and their residues in crops and soil .

作用機序

Propineb acts by inhibiting the activity of enzymes involved in the synthesis of essential cellular components in fungi, leading to the disruption of fungal cell membranes and eventual cell death . Oxadixyl acts by inhibiting the synthesis of nucleic acids in fungi, leading to the disruption of fungal growth and reproduction . The combination of these two fungicides provides a synergistic effect, enhancing their overall efficacy against fungal diseases.

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of Propineb-oxadixyl mixture with other fungicides used against oomycete pathogens:

Table 1: Key Properties of Propineb-Oxadixyl vs. Comparable Fungicides

| Property | Propineb-Oxadixyl | Metalaxyl-M | Mancozeb | Fosetyl-Al |

|---|---|---|---|---|

| Mode of Action | Contact + Systemic | Systemic | Contact | Systemic |

| Target Pathogens | Oomycetes | Oomycetes | Broad-spectrum | Oomycetes |

| Resistance Risk | Moderate | High | Low | Low |

| Rainfastness | High (Propineb) | Low | Moderate | High |

| PHI (Days) | 7–14 | 3–7 | 7–14 | 14–21 |

| Environmental Impact | Moderate (aquatic toxicity) | High (soil persistence) | Low | Low |

Research Findings

Efficacy : Propineb-oxadixyl shows superior residual activity compared to Metalaxyl-M in potato late blight trials, with 85% disease control vs. 65% under high rainfall .

Resistance Management : Unlike Metalaxyl-M (high resistance risk due to single-site action), Propineb-oxadixyl’s multi-site (Propineb) and single-site (Oxadixyl) combination delays resistance development .

Cost-Effectiveness : Mancozeb, a standalone contact fungicide, is cheaper but lacks systemic activity, requiring more frequent applications .

Critical Notes on Limitations

- Toxicity : Propineb’s dithiocarbamate group poses risks to aquatic ecosystems, requiring buffer zones near water bodies .

- Regulatory Status: Oxadixyl is banned in the EU due to groundwater contamination concerns, restricting the mixture’s use to non-EU markets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。